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Compound of Interest

Compound Name: Dodecanoyl-galactosylceramide

Cat. No.: B1513346 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Dodecanoyl-galactosylceramide (C12-GalCer) is a subtype of galactosylceramide, a class of

glycosphingolipids that are major components of the myelin sheath in the central and

peripheral nervous systems. The quantification of specific galactosylceramide species, such as

Dodecanoyl-galactosylceramide, is crucial for studying myelin metabolism, diagnosing and

understanding the pathology of demyelinating diseases like Krabbe disease, and for the

development of therapeutic interventions. This application note provides a detailed protocol for

the extraction of Dodecanoyl-galactosylceramide from brain tissue, followed by its

quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation
The following table summarizes the concentration of total non-hydroxylated fatty acid-

galactosylceramides (NFA-GalCer), which includes Dodecanoyl-galactosylceramide, in the

mid-brain and cortex of wild-type mice at different postnatal ages. This data can serve as a

reference for expected concentrations in murine brain tissue.
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Brain Region Age Genotype

Mean NFA-
GalCer
Concentration
(nmol/g tissue)

Standard Error
of the Mean
(SEM)

Mid-brain P20 Wild Type ~15 ~2

Mid-brain P30 Wild Type ~25 ~3

Cortex P20 Wild Type ~8 ~1

Cortex P30 Wild Type ~12 ~1.5

Data is estimated from graphical representations in the cited literature and should be used for

reference purposes. Actual values may vary based on experimental conditions.[1]

Experimental Protocols
This protocol is based on a modified Folch method for lipid extraction, followed by analysis

using LC-MS/MS.[2]

Materials and Reagents
Brain tissue (fresh or frozen at -80°C)

Chloroform (HPLC grade)

Methanol (HPLC grade)

Water (LC-MS grade)

0.9% NaCl solution

Internal Standard: C12-galactosylceramide-d5 or other suitable deuterated analog

Phosphate Buffered Saline (PBS), pH 7.4

Homogenizer (e.g., Dounce or mechanical)

Centrifuge (capable of 2000 x g and 15,000 x g)
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Conical glass centrifuge tubes

Nitrogen gas evaporator

Autosampler vials for LC-MS/MS

Experimental Workflow Diagram
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Start: Brain Tissue Sample

1. Homogenization
(in PBS)

2. Lipid Extraction
(Chloroform:Methanol 2:1)

3. Phase Separation
(add 0.9% NaCl)

4. Centrifugation
(2000 x g, 10 min)

5. Collect Lower
(Chloroform) Phase

6. Evaporation
(under Nitrogen)

7. Reconstitution
(in Mobile Phase)

8. LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for the extraction of Dodecanoyl-galactosylceramide from brain tissue.
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Detailed Protocol
1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of frozen brain

tissue. b. On ice, add the tissue to a glass Dounce homogenizer with 1 mL of ice-cold PBS. c.

Homogenize thoroughly until no visible tissue fragments remain. d. Transfer the homogenate to

a conical glass centrifuge tube.

2. Lipid Extraction (Modified Folch Method):[2] a. To the tissue homogenate, add a pre-

determined amount of the internal standard (e.g., C12-galactosylceramide-d5) to allow for

absolute quantification.[1] b. Add 19 volumes of a 2:1 (v/v) mixture of chloroform:methanol to

the homogenate. For 100 mg of tissue (approximated as 100 µL of volume), this would be 1.9

mL of the solvent mixture. c. Vortex the mixture vigorously for 1 minute. d. Agitate on an orbital

shaker at room temperature for 15-20 minutes.

3. Phase Separation: a. Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for

2 mL of extract). b. Vortex for 30 seconds to ensure thorough mixing. c. Centrifuge at a low

speed (e.g., 2000 x g) for 10 minutes at room temperature to facilitate the separation of the two

phases.[2]

4. Collection of the Lipid-Containing Phase: a. After centrifugation, two distinct phases will be

visible: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform)

containing the lipids. b. Carefully aspirate and discard the upper aqueous phase without

disturbing the interface. c. Using a glass Pasteur pipette, transfer the lower chloroform phase to

a new clean glass tube.

5. Drying and Reconstitution: a. Evaporate the chloroform from the collected lower phase to

dryness under a gentle stream of nitrogen gas in a water bath at 30-37°C. b. Reconstitute the

dried lipid extract in a known volume (e.g., 100-200 µL) of the initial LC-MS/MS mobile phase

(e.g., a mixture of n-hexane/isopropyl alcohol/water). c. Vortex briefly and transfer the

reconstituted sample to an autosampler vial for analysis.

Alternative Extraction Method for Psychosines
For a more selective extraction of psychosines, including galactosylsphingosine (the

deacylated form of galactosylceramide), an acetone-based extraction can be employed.[3]

Homogenize the lyophilized brain sample (e.g., 200 mg) in 150 mL of acetone.[3]
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Filter the extract and evaporate to dryness.[3]

Dissolve the residue in chloroform:methanol (2:1) and apply to a cation-exchange cartridge

to separate the positively charged psychosines from other neutral lipids.[3]

LC-MS/MS Analysis
The following are general guidelines for the quantification of Dodecanoyl-
galactosylceramide. Specific parameters should be optimized for the instrument in use.

Chromatography: Normal-phase HPLC is often used for the separation of

galactosylceramide isomers.[4]

Column: A silica-based column such as an Intersil SIL 150A-5 (4.6 x 250 mm) can be

used.[4]

Mobile Phase: An isocratic or gradient elution with a mixture of solvents like n-hexane,

isopropyl alcohol, and water is common.[4] For example, a mobile phase of n-

hexane/isopropyl alcohol/H2O (73/26.5/0.5, v/v/v) has been used.[4]

Flow Rate: A flow rate of around 1.0-2.0 mL/min is typical.[4]

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the

detection of galactosylceramides.

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and

specific quantification. The precursor ion will be the [M+H]+ adduct of Dodecanoyl-
galactosylceramide, and the product ion will be a characteristic fragment (e.g., the

sphingoid base fragment).

Internal Standard: The same MRM transition for the deuterated internal standard will be

monitored for ratiometric quantification.

Signaling Pathway and Logical Relationships
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The extraction protocol follows a logical sequence of steps to isolate lipids from other cellular

components.

Brain Tissue
(Lipids, Proteins, etc.)

Homogenate

Homogenization

Single Phase Extract
(Lipids & Soluble Proteins in

Chloroform/Methanol)

Add Chloroform/Methanol

Two Phases
(Upper: Aqueous
Lower: Organic)

Add Saline Solution

Upper Aqueous Phase
(Polar molecules, Gangliosides)

Separation

Lower Organic Phase
(Dodecanoyl-galactosylceramide

& other lipids)

Separation

Final Sample for Analysis

Evaporation & Reconstitution

Click to download full resolution via product page

Caption: Logical flow of the lipid extraction process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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